

An In-depth Technical Guide to 6-Iodo-8-nitroquinoline

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Compound of Interest

Compound Name: 6-Iodo-8-nitroquinoline

CAS No.: 5552-46-5

Cat. No.: B1625730

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Abstract

This technical guide provides a comprehensive overview of **6-Iodo-8-nitroquinoline**, a pivotal heterocyclic intermediate in synthetic and medicinal chemistry. We delve into its nomenclature, physicochemical properties, and established synthetic pathways, with a particular focus on the mechanistic rationale behind these protocols. The guide explores the compound's distinct chemical reactivity, governed by the interplay of the quinoline core, the electron-withdrawing nitro group, and the versatile iodo substituent. Furthermore, we highlight its applications as a strategic building block in the development of novel therapeutic agents and functional materials. Detailed, validated experimental protocols for its synthesis and subsequent derivatization are provided to enable researchers to confidently utilize this valuable molecule in their work.

Introduction: The Strategic Importance of Substituted Quinolines

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents, most notably in the fields of antimalarial and antimicrobial research.^[1] The strategic functionalization of the quinoline ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and pharmacokinetic profile.

6-Iodo-8-nitroquinoline has emerged as a particularly valuable intermediate. Its structure is characterized by three key features:

- **The Quinoline Core:** A robust, aromatic heterocyclic system that provides a rigid framework for orienting other functional groups.
- **The 8-Nitro Group:** A strong electron-withdrawing group that significantly influences the electron density of the ring system, impacting its reactivity and potential for intermolecular interactions.
- **The 6-Iodo Group:** A versatile functional handle. The carbon-iodine bond is relatively weak, making it an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic aromatic substitutions, and metal-halogen exchange reactions. This allows for the facile introduction of diverse substituents at the 6-position.

This guide serves as a technical resource for researchers and drug development professionals, offering both foundational knowledge and practical, actionable protocols for the synthesis and application of this key chemical entity.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical compound is critical for scientific reproducibility. The IUPAC name for the topic compound is **6-iodo-8-nitroquinoline**.

Key physicochemical data and identifiers are summarized in the table below for quick reference.

Property	Value	Source
IUPAC Name	6-Iodo-8-nitroquinoline	-
CAS Number	5552-46-5	[2][3]
Molecular Formula	C ₉ H ₅ IN ₂ O ₂	[1][2]
Molecular Weight	300.05 g/mol	[1][2]
Appearance	Crystalline solid (Typically yellow/tan)	[4]
SMILES	<chem>C1=CC2=CC(=CC(=C2N=C1)[O-])I</chem>	[2]
Purity (Typical)	≥98%	[2]
Storage Conditions	4°C, protect from light	[2]

Synthesis and Purification: A Mechanistic Approach

The most common and historically significant method for synthesizing the quinoline core is the Skraup synthesis.[5] This reaction involves the condensation of an aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. For **6-iodo-8-nitroquinoline**, the synthesis logically starts from a pre-functionalized aniline precursor.

3.1. Retrosynthetic Analysis & Rationale

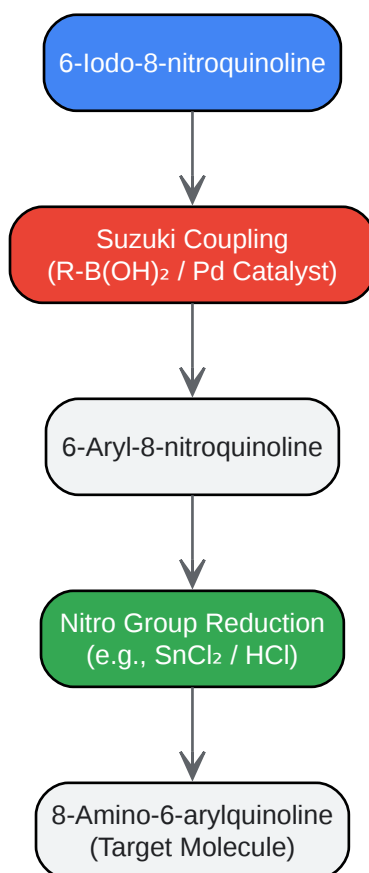
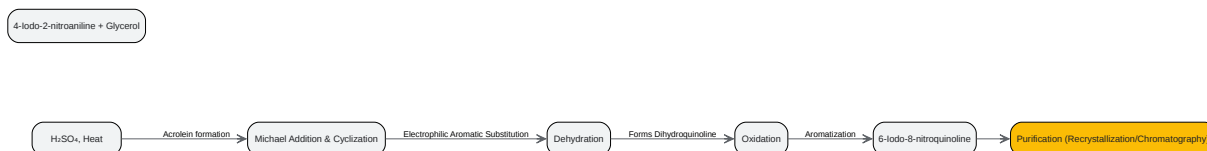
A logical retrosynthetic disconnection of **6-iodo-8-nitroquinoline** points towards 4-iodo-2-nitroaniline as the key starting material. The Skraup reaction then constructs the pyridine ring onto this substituted benzene core.

- **Choice of Aniline:** 4-iodo-2-nitroaniline is selected because the relative positions of the amino, iodo, and nitro groups will directly translate to the desired 8-amino (which is then diazotized and replaced), 6-iodo, and 8-nitro functionalities on the final quinoline product after cyclization. The amino group directs the cyclization.
- **Choice of Oxidizing Agent:** While the original Skraup reaction often used nitrobenzene (the aniline's parent nitro-compound) as the oxidant, milder or alternative oxidizing agents like

arsenic pentoxide or even the sulfuric acid itself at high temperatures can be employed.[6] The nitro group already present on the aniline precursor can also influence the oxidative potential required.

- Reaction Mechanism: The reaction proceeds via several key steps:
 - Dehydration of glycerol by concentrated sulfuric acid to form the highly reactive α,β -unsaturated aldehyde, acrolein.
 - Michael (1,4-conjugate) addition of the aniline's amino group to acrolein.
 - Acid-catalyzed cyclization of the resulting intermediate.
 - Dehydration to form a dihydroquinoline derivative.
 - Oxidation of the dihydroquinoline to the aromatic quinoline system.

The diagram below illustrates the general workflow for the synthesis of a substituted quinoline via the Skraup reaction.



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Caption: A modular synthetic strategy starting from **6-Iodo-8-nitroquinoline**.

Safety, Handling, and Storage

Safety:

- **6-Iodo-8-nitroquinoline** is classified as a hazardous material. [2] It should be handled with care.
- Users should consult the Safety Data Sheet (SDS) before use. It is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. [7]* All manipulations should be carried out in a certified chemical fume hood.
- Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Handling:

- Avoid generating dust.
- Ensure adequate ventilation.
- Keep away from incompatible materials such as strong oxidizing agents.

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- For long-term stability, storage at 4°C, protected from light, is recommended. [2]

Conclusion

6-Iodo-8-nitroquinoline is more than just a chemical intermediate; it is a strategic tool for molecular design and synthesis. Its well-defined reactivity at both the 6-iodo and 8-nitro positions provides a robust and modular platform for the construction of complex quinoline derivatives. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and materials science to leverage the full potential of this versatile building block, accelerating the development of novel and impactful molecules.

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